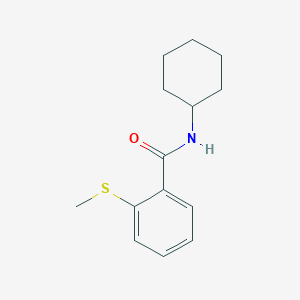

N-cyclohexyl-2-(methylthio)benzamide

Description

N-Cyclohexyl-2-(methylthio)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a methylthio (-SMe) substituent at the 2-position of the benzene ring. This compound’s structural features, including the electron-donating methylthio group and the bulky cyclohexyl moiety, influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Potential applications of such compounds span antimicrobial, enzyme inhibitory, and antiparasitic activities, as inferred from structurally related analogs .

Properties

IUPAC Name |

N-cyclohexyl-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMNJMFZGDAIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-cyclohexyl-2-(methylthio)benzamide has been investigated for its potential pharmacological activities, particularly in relation to its structural analogs. Compounds in this class often exhibit properties such as:

- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity, suggesting that this compound may also have therapeutic potential in treating inflammatory diseases.

- Analgesic Properties : The structural features of this compound may contribute to analgesic effects, making it relevant for pain management studies.

Binding Affinity Studies

Research has indicated that related compounds, such as trans-N-[2-(methylamino)cyclohexyl]benzamides, possess morphine-like pharmacological properties due to their binding affinity for mu-opioid receptors. This suggests that this compound could be explored for similar applications, particularly in pain relief and opioid receptor modulation .

Synthesis and Derivatives

This compound serves as a precursor in the synthesis of various derivatives that have enhanced biological activities. For instance:

- Benzisothiazol-3-ones : This compound is utilized in the production of 1,2-benzisothiazol-3-ones, which are known for their antibacterial and antifungal properties. The synthesis methods often yield high percentages of the desired product, indicating its utility in pharmaceutical applications .

Material Science

The unique steric and electronic properties of this compound make it suitable for applications beyond medicinal chemistry:

- Polymer Chemistry : Its ability to participate in various chemical reactions allows it to be integrated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

- Coatings and Antimicrobial Agents : The derivatives formed from this compound can be used as additives in coatings to impart antimicrobial properties, making them valuable in industrial applications .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| N-cycloheptyl-2-(methylthio)benzamide | Similar structure with a heptyl group | Potential antiviral properties |

| N-cyclohexyl-N-methylbenzamide | Lacks the methylthio group; simpler structure | General anti-inflammatory activity |

| N-cyclohexyl-2-(phenylthio)benzamide | Contains a phenylthio group; altered electronic properties | Enhanced interactions with biological targets |

The presence of both cyclohexyl and methylthio groups in this compound provides unique steric and electronic properties that may enhance its biological activity compared to simpler benzamides or those with different substituents.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- A study on morphine-like compounds found that modifications to the benzamide structure significantly affected binding affinity and pharmacological activity at opioid receptors, suggesting similar investigations could be fruitful for this compound .

- Research focusing on 1,2-benzisothiazol-3-one derivatives demonstrated their efficacy as antibacterial agents, indicating that derivatives from this compound may also exhibit significant antimicrobial properties .

Comparison with Similar Compounds

PCAF HAT-Inhibitory Benzamides

Compounds such as 2-hexanoylamino-1-(4-carboxyphenyl)benzamide (68% inhibition at 100 μM) and 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (79% inhibition) demonstrate that the 2-acylamino substituent is critical for PCAF HAT inhibitory activity. In contrast, N-cyclohexyl-2-(methylthio)benzamide lacks a carboxyphenyl group, which may reduce its affinity for PCAF HAT, but the methylthio group could enhance lipophilicity and membrane permeability .

Antimicrobial Thiadiazole-Benzamide Derivatives

N-(5-(3-(methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit potent activity against Bacillus anthracis and Staphylococcus aureus. The methylthio-propyl-thiadiazole moiety likely enhances membrane disruption or enzyme targeting.

Nitazoxanide (Antiparasitic Agent)

Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) shares a benzamide core with this compound but features a nitro-thiazole group instead of methylthio and cyclohexyl substituents. The nitro-thiazole moiety is essential for antiparasitic activity by disrupting mitochondrial electron transport. The absence of this group in this compound suggests divergent therapeutic applications, though its methylthio group may confer redox-modulating properties .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP | Solubility (μg/mL) | Bioactivity Highlights |

|---|---|---|---|

| This compound | ~3.2* | ~15 (PBS) | Potential enzyme modulation, antimicrobial |

| 2-Tetradecanoylamino-benzamide | ~5.8 | <5 (PBS) | PCAF HAT inhibitor (79% inhibition at 100 μM) |

| Nitazoxanide | 2.1 | 120 (PBS) | Antiparasitic (IC50: 0.5–2 μM vs. Giardia) |

| Thiadiazole-benzamide derivative | ~2.9 | ~20 (DMSO) | MIC: 2 μg/mL vs. B. anthracis |

*Estimated using fragment-based methods due to lack of experimental data.

Key Research Findings

Substituent Effects : The methylthio group in this compound may enhance oxidative stability compared to hydroxyl or nitro groups in analogs like nitazoxanide .

Bioactivity Trade-offs : While the cyclohexyl group improves metabolic stability, it may reduce water solubility, necessitating formulation optimization for in vivo applications .

Target Selectivity : Unlike PCAF-targeting benzamides, this compound’s mechanism remains uncharacterized, warranting further kinase or protease screening .

Q & A

Basic: What are the recommended synthetic methodologies for N-cyclohexyl-2-(methylthio)benzamide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves coupling cyclohexylamine with 2-(methylthio)benzoyl chloride under mild conditions. A common approach uses pyridine in dichloromethane (CH₂Cl₂) as a base to neutralize HCl generated during amide bond formation, similar to protocols for structurally related benzamides . Post-synthesis, purity is validated via HPLC (retention time analysis) and spectroscopic techniques (¹H/¹³C NMR , IR ) to confirm the absence of unreacted starting materials or side products. For example, IR peaks for the amide carbonyl (~1650–1680 cm⁻¹) and methylthio group (~650 cm⁻¹) should be prominent .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

Initial screening should include:

- Antiviral activity : Assess inhibition of viral replication (e.g., HBV, HIV-1) using in vitro models measuring viral load reduction (qRT-PCR) and cytotoxicity (MTT assays) .

- Anticancer activity : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via SRB assays or flow cytometry to evaluate apoptosis induction .

- Antimicrobial activity : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Methodological Answer:

Systematic modifications to key moieties can enhance activity:

Replace the cyclohexyl group with arylthiazole or oxadiazole rings to modulate target specificity .

Advanced: How should researchers resolve contradictions in reported biological activities?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. To address this:

- Standardize protocols : Use identical cell lines, viral strains, and inhibitor concentrations across studies.

- Control structural variables : Compare derivatives with single substituent changes (e.g., methylthio vs. methoxy) to isolate functional group contributions .

- Validate mechanisms : Confirm target engagement via Western blotting (e.g., APOBEC3G levels for antiviral activity) or molecular docking simulations .

Advanced: What is the proposed mechanism of action for methylthio-containing benzamides?

Methodological Answer:

The methylthio group facilitates:

- Redox modulation : Interaction with cellular thiols (e.g., glutathione) to induce oxidative stress in cancer cells .

- Viral inhibition : Upregulation of APOBEC3G , a host protein that introduces lethal mutations in viral genomes .

- Enzyme binding : Hydrogen bonding between the sulfur atom and catalytic residues (e.g., in tyrosine kinases ) .

Mechanistic studies should combine kinetic assays (e.g., enzyme inhibition constants) and transcriptomics to identify pathway perturbations .

Methodological: Which analytical techniques are critical for characterizing its physicochemical properties?

Methodological Answer:

- Solubility : Determine in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax ~270–300 nm for benzamides) .

- Stability : Monitor degradation under varying pH (2–12) via HPLC-MS over 24–72 hours .

- Conformational analysis : Use X-ray crystallography (for crystalline derivatives) or DFT calculations to predict 3D structure and intermolecular interactions (e.g., π-π stacking) .

Advanced: How does the methylthio group influence reactivity in cross-coupling reactions?

Methodological Answer:

The -SMe group acts as a directing group in Pd-catalyzed cross-couplings . For example:

- Suzuki-Miyaura : React with arylboronic acids to form biaryl derivatives, retaining the amide backbone .

- Oxidative addition : Participate in C–S bond activation for thioether functionalization .

Optimize conditions using Pd(OAc)₂ , XPhos ligand , and K₂CO₃ in toluene/water (3:1) at 80°C .

Advanced: What crystallographic insights exist for related benzamide derivatives?

Methodological Answer:

Crystal structures of analogs (e.g., N-(2-acetylphenyl)carbamothioyl benzamide ) reveal:

- Hydrogen-bonding networks : Between amide NH and carbonyl oxygen (d = 2.89 Å) .

- Planar conformations : Facilitated by intramolecular S···O interactions (θ = 178.5°) .

Use Mercury software to analyze packing motifs and predict solubility/stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.